BenchChemオンラインストアへようこそ!

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Monoamine oxidase B Neuroprotection Parkinson's disease

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 22246-08-8) is a synthetic small molecule belonging to the 3,4-dihydroquinolin-2(1H)-one class. It features an acetamide substituent at the C7 position of the quinolinone core, with a molecular weight of 204.22 g/mol and a calculated LogP of 0.32.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 22246-08-8
Cat. No. B11896789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
CAS22246-08-8
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(CCC(=O)N2)C=C1
InChIInChI=1S/C11H12N2O2/c1-7(14)12-9-4-2-8-3-5-11(15)13-10(8)6-9/h2,4,6H,3,5H2,1H3,(H,12,14)(H,13,15)
InChIKeyOCQPJZCRNODSKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 22246-08-8) Procurement & Baseline Evidence Guide


N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 22246-08-8) is a synthetic small molecule belonging to the 3,4-dihydroquinolin-2(1H)-one class. It features an acetamide substituent at the C7 position of the quinolinone core, with a molecular weight of 204.22 g/mol and a calculated LogP of 0.32 . This compound is commercially available as a screening compound (e.g., Hit2Lead SC-9057065) and has been identified as an intermediate in the synthesis of more complex quinolinone derivatives . While direct biological data for this specific compound are sparse, its structural scaffold is a privileged motif in medicinal chemistry, with C7-substituted 3,4-dihydroquinolin-2(1H)-one derivatives demonstrating potent and selective inhibition of monoamine oxidase B (MAO-B) .

Why Substituting N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide with Generic Analogs Fails: Key Differentiation Rationale


Generic substitution among 3,4-dihydroquinolin-2(1H)-one derivatives is not scientifically valid due to position-dependent and substituent-dependent activity cliffs. The Meiring et al. (2013) study on this scaffold revealed that substitution at the C7 position, as seen in this compound, yields significantly more potent MAO-B inhibition compared to C6-substituted analogs . Furthermore, the specific acetamide group at C7 provides distinct hydrogen-bond donor/acceptor capacity (Hdon=2, Hacc=2) and a tPSA of 58.2 Ų compared to alternative C7-substituents such as benzyloxy or phenylethoxy groups, which led to IC50 values varying by orders of magnitude in the same assay system . A simple swap to a C6-substituted analog or a non-acetamide C7-derivative can result in complete loss of the desired biological profile, necessitating procurement of the exact compound for reproducible research.

Quantitative Differentiation Evidence for N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (22246-08-8)


MAO-B Inhibition Potency Advantage of C7-Substituted vs. C6-Substituted 3,4-Dihydroquinolin-2(1H)-one Scaffolds

In a systematic SAR study by Meiring et al. (2013), C7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives demonstrated substantially greater MAO-B inhibitory potency than their C6-substituted counterparts. The most potent C7-substituted analog, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieved an IC50 of 2.9 nM against recombinant human MAO-B with 2750-fold selectivity over MAO-A . In contrast, C6-substituted analogs in the same series were markedly less active, establishing the C7 position as critical for engagement with the MAO-B active site. N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide, bearing an acetamide group at the C7 position, aligns with this activity-favoring substitution pattern.

Monoamine oxidase B Neuroprotection Parkinson's disease

Physicochemical Property Differentiation: C7-Acetamide vs. C7-Benzyloxy 3,4-Dihydroquinolin-2(1H)-ones for Oral Bioavailability Optimization

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide exhibits a calculated LogP of 0.32, a topological polar surface area (tPSA) of 58.2 Ų, and 2 hydrogen bond donors . These values place it within favorable oral bioavailability space (Rule of Five compliant). In contrast, the most potent C7-substituted analog from the MAO-B study, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, carries a bromobenzyloxy substituent that increases lipophilicity (estimated LogP approximately 3.5–4.5) and molecular weight, potentially reducing solubility and altering ADME properties . The acetamide substituent thus offers a differentiated physicochemical profile that may favor downstream optimization of pharmacokinetic parameters.

Physicochemical properties Drug-likeness Lead optimization

Synthetic Tractability as a Key Intermediate: C7-Acetamido vs. C7-Amino 3,4-Dihydroquinolin-2(1H)-one Derivatives

N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (CAS 22246-08-8) is documented as a downstream synthetic product derived from 7-amino-3,4-dihydro-1H-quinolin-2-one (CAS 22246-07-7) via acetylation, as described in patent US2005/182067 . This establishes the compound as a stable, isolable intermediate for further diversification. In contrast, the free C7-amino precursor (22246-07-7) is more reactive and prone to oxidation, limiting its shelf-life and utility in combinatorial library synthesis. The acetamide-protected form thus offers practical advantages in procurement and storage for laboratories conducting parallel synthesis or building block-based drug discovery.

Synthetic intermediate Building block Parallel synthesis

C7-Acetamide vs. C6-Oxyacetamide Antiproliferative Scaffold Selectivity in NPC-TW01 Cancer Cells

A related study by Chen et al. (2013) evaluated antiproliferative 3,4-dihydroquinolin-2(1H)-one derivatives and found that the C6-oxyacetamide-substituted compound N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) exhibited an IC50 of 0.6 µM against NPC-TW01 nasopharyngeal carcinoma cells with selectivity over PBMCs at concentrations up to 50 µM [1]. While N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide was not directly tested in this study, the data demonstrate that the position of acetamide-like substitution (C6-oxyacetamide vs. C7-acetamide) critically governs antiproliferative potency and cancer cell selectivity. This positional SAR reinforces that C7-substituted analogs (such as the target compound) represent a distinct chemotype from C6-substituted analogs, necessitating direct procurement for accurate biological evaluation.

Antiproliferative activity Nasopharyngeal carcinoma Quinolinone scaffold

Optimal Research & Industrial Application Scenarios for N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (22246-08-8)


MAO-B Inhibitor Lead Discovery and SAR Expansion

The C7-substituted 3,4-dihydroquinolin-2(1H)-one scaffold has produced the most potent MAO-B inhibitors in its class, with IC50 values reaching 2.9 nM and selectivity up to 2750-fold over MAO-A . N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (22246-08-8) serves as an ideal starting point for exploring C7-acetamide SAR around the MAO-B pharmacophore. Its low LogP (0.32) and favorable tPSA (58.2 Ų) make it suitable for further optimization toward CNS-penetrant MAO-B inhibitors , which are clinically relevant for Parkinson's disease and other neurodegenerative disorders.

Physicochemical Property-Driven Lead Optimization Programs

With a molecular weight of 204.22 g/mol, LogP of 0.32, and only 1 rotatable bond, this compound is a minimal, fragment-like ligand that complies with Rule of Three criteria for fragment-based drug discovery . Its calculated aqueous solubility (LogSW -1.24) and balanced hydrogen bond capacity make it suitable for biophysical screening (SPR, NMR, X-ray crystallography) and subsequent fragment growing or merging strategies. Procurement for fragment library augmentation is supported by its commercial availability through Hit2Lead/ChemBridge.

Synthetic Building Block for Parallel Library Synthesis

Documented as a downstream product of 7-amino-3,4-dihydro-1H-quinolin-2-one (US2005/182067) , this stable acetamide intermediate is amenable to further diversification at the lactam NH or through deprotection/re-functionalization of the acetamide. Its solid, achiral form and commercial availability make it suitable for automated parallel synthesis workflows in medicinal chemistry core facilities and CRO settings, reducing the synthetic burden of in-house amine protection/deprotection sequences.

Antiproliferative Quinolinone Chemotype Exploration

The 3,4-dihydroquinolin-2(1H)-one scaffold has demonstrated sub-micromolar antiproliferative activity against NPC-TW01 nasopharyngeal carcinoma cells with selectivity over PBMCs, as shown for C6-oxyacetamide analogs . N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide represents an unexplored C7-acetamide variant of this chemotype. Researchers investigating quinolinone-based anticancer agents can procure this compound to probe the impact of C7-acetamide substitution on cancer cell cytotoxicity and selectivity, potentially identifying new lead matter in an underexplored region of SAR space.

Quote Request

Request a Quote for N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.